molecular formula C9H16N4O B13565931 2-(Ethylamino)-4-(1h-imidazol-1-yl)butanamide

2-(Ethylamino)-4-(1h-imidazol-1-yl)butanamide

Cat. No.: B13565931
M. Wt: 196.25 g/mol
InChI Key: ZZMXSQUQXBVGFE-UHFFFAOYSA-N
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Description

2-(Ethylamino)-4-(1H-imidazol-1-yl)butanamide (CAS: 1340113-77-0) is a synthetic organic compound characterized by a butanamide backbone substituted with an ethylamino group at position 2 and a 1H-imidazole ring at position 2. Its molecular formula is C₁₁H₂₀N₄O, with a molar mass of 224.31 g/mol . This compound is primarily used in research settings, though its specific applications remain under investigation.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

2-(ethylamino)-4-imidazol-1-ylbutanamide

InChI

InChI=1S/C9H16N4O/c1-2-12-8(9(10)14)3-5-13-6-4-11-7-13/h4,6-8,12H,2-3,5H2,1H3,(H2,10,14)

InChI Key

ZZMXSQUQXBVGFE-UHFFFAOYSA-N

Canonical SMILES

CCNC(CCN1C=CN=C1)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of an appropriate aldehyde with an amine and a nitrile under acidic conditions to form the imidazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-4-(1h-imidazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(Ethylamino)-4-(1h-imidazol-1-yl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-4-(1h-imidazol-1-yl)butanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, affecting enzyme activity or receptor function. The ethylamino group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis highlight key structural and functional differences between 2-(Ethylamino)-4-(1H-imidazol-1-yl)butanamide and related compounds.

Table 1: Comparative Overview of Structural Analogs

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Structural Features Implications
2-(Ethylamino)-4-(1H-imidazol-1-yl)butanamide 1340113-77-0 C₁₁H₂₀N₄O 224.31 Butanamide backbone, ethylamino group, unsubstituted imidazole Balanced lipophilicity; potential for moderate metabolic stability
2-(Ethylamino)-4-(1H-imidazol-1-yl)-2-methylpentanoic acid 1343253-74-6 C₁₂H₂₀N₄O₂ 225.29 Pentanoic acid backbone, methyl group at position 2 Increased hydrophilicity due to carboxylic acid; possible reduced membrane permeability
2-(Ethylamino)-2-methyl-4-(2-methyl-1H-imidazol-1-yl)butanamide 1248131-59-0 C₁₂H₂₂N₄O 238.33 Methyl groups on ethylamino and imidazole Enhanced metabolic stability (methyl groups inhibit oxidation); altered binding affinity
2-(Ethylamino)-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)butanamide 1341978-98-0 C₁₂H₂₂N₄O 238.33 Pyrazole ring instead of imidazole, methyl at position 3 Reduced hydrogen-bonding capacity (pyrazole vs. imidazole); potential shift in target selectivity
N-{4-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]phenyl}butanamide F255-0317 C₂₂H₂₆N₄O 362.47 Benzimidazole core, phenyl-ethyl linker High lipophilicity; extended aromaticity may improve receptor binding but reduce solubility
2-(1-methyl-1H-imidazol-4-yl)ethan-1-amine 501-75-7 C₆H₁₁N₃ 125.17 Ethanamine backbone, methylimidazole Simpler structure; likely a precursor or intermediate in synthesis pathways

Structural and Functional Analysis

a) Backbone Modifications
  • Pentanoic Acid vs. However, this may reduce membrane permeability compared to the amide-containing target compound .
  • Benzimidazole Derivative (CAS F255-0317) : The benzimidazole core and phenyl-ethyl linker significantly enhance aromaticity and lipophilicity, which could improve binding to hydrophobic enzyme pockets but reduce bioavailability due to poor solubility .
b) Substituent Effects
  • Methyl Groups (CAS 1248131-59-0 and 1341978-98-0): Methylation at the ethylamino or heterocyclic positions (e.g., 2-methylimidazole or 3-methylpyrazole) likely improves metabolic stability by sterically hindering oxidative degradation. However, bulky substituents may reduce binding affinity to compact active sites .
  • Pyrazole vs. This alteration might shift selectivity toward targets that favor hydrophobic interactions .
c) Bioactivity Implications
  • The target compound’s unsubstituted imidazole and amide groups suggest moderate interaction with targets like kinases or GPCRs. In contrast, the benzimidazole derivative (CAS F255-0317) may exhibit stronger binding to DNA or enzymes with large hydrophobic pockets .
  • The simpler ethanamine derivative (CAS 501-75-7) may serve as a building block for synthesizing more complex analogs rather than a bioactive agent itself .

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